molecular formula C23H20F6N2O2 B11490638 1-benzyl-2-(furan-2-yl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

1-benzyl-2-(furan-2-yl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11490638
M. Wt: 470.4 g/mol
InChI Key: MIKBKHOXSUGFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-2-(FURAN-2-YL)-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE is a complex organic compound with a unique structure that includes a benzyl group, a furan ring, and a hexahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-2-(FURAN-2-YL)-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hexahydroquinazolinone core: This can be achieved through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the furan ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the core structure.

    Addition of the benzyl group: This can be done through a nucleophilic substitution reaction, where a benzyl halide reacts with the intermediate compound.

    Incorporation of the trifluoromethyl groups: This step typically involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-2-(FURAN-2-YL)-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the hexahydroquinazolinone core can be reduced to form alcohols or other reduced products.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s properties could be exploited in the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 1-BENZYL-2-(FURAN-2-YL)-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share a similar core structure and have a wide range of applications in medicinal chemistry.

    Furan derivatives: Compounds containing a furan ring are known for their bioactivity and are used in various pharmaceutical applications.

    Trifluoromethylated compounds: The presence of trifluoromethyl groups can enhance the stability and bioavailability of compounds, making them valuable in drug development.

Uniqueness

1-BENZYL-2-(FURAN-2-YL)-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE is unique due to its combination of structural features, including the hexahydroquinazolinone core, the furan ring, and the trifluoromethyl groups. This combination of features can impart unique properties, such as enhanced stability, bioactivity, and potential for diverse chemical reactivity.

Properties

Molecular Formula

C23H20F6N2O2

Molecular Weight

470.4 g/mol

IUPAC Name

1-benzyl-2-(furan-2-yl)-7,7-dimethyl-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C23H20F6N2O2/c1-20(2)11-15-18(16(32)12-20)21(22(24,25)26,23(27,28)29)30-19(17-9-6-10-33-17)31(15)13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3

InChI Key

MIKBKHOXSUGFRO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(N=C(N2CC3=CC=CC=C3)C4=CC=CO4)(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.